1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene
Description
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene is a halogenated aromatic compound featuring a bromo, fluoro, and trifluoromethylsulfonyl (-SO₂CF₃) substituent. The trifluoromethylsulfonyl group is a strong electron-withdrawing group (EWG), which significantly lowers the electron density of the benzene ring. This property enhances its utility in electrophilic substitution reactions and positions it as a critical intermediate in pharmaceuticals, agrochemicals, and energy storage materials .
Properties
Molecular Formula |
C7H3BrF4O2S |
|---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3BrF4O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H |
InChI Key |
BQJKMWSUSHCXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-bromo-2-fluorobenzene.
Introduction of Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group is introduced using reagents like trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The bromine and fluorine atoms also contribute to the compound’s unique chemical behavior, allowing it to participate in a wide range of reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The electronic and steric profiles of substituents dictate reactivity and applications. Below is a comparative analysis:
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene
- Substituents : Br, F, -SO₂CF₃.
- Key Properties: The -SO₂CF₃ group is a stronger EWG than -OCH₃ or -CH₃, leading to pronounced electron deficiency. Stabilizes radical intermediates in redox reactions, making it suitable for energy storage applications . Directs electrophilic substitution to meta/para positions due to strong deactivation.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 168971-68-4)
- Substituents : Br, F, -OCH₂CF₃.
- Comparison: The -OCH₂CF₃ group is a weaker EWG than -SO₂CF₃, resulting in higher electron density.
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene (CAS 1032825-02-7)
- Substituents : Br, F, -SO₂CH₃.
- Commonly used in pharmaceutical intermediates due to moderate reactivity .
1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)
Data Table: Key Comparative Properties
Biological Activity
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene is an aromatic compound notable for its unique structural features, including the presence of bromine, fluorine, and a trifluoromethylsulfonyl group. This combination of substituents contributes to its chemical reactivity and potential biological activity, particularly in medicinal chemistry and drug development.
- Molecular Formula : C7H3BrF4O2S
- Molecular Weight : Approximately 307.06 g/mol
- Boiling Point : ~160.4 °C
- Density : ~1.7 g/cm³
The trifluoromethylsulfonyl group significantly enhances the lipophilicity of the compound, facilitating its ability to penetrate biological membranes, which is crucial for therapeutic applications.
Biological Activity
Research indicates that compounds like this compound can interact with various biological targets, including enzymes and receptors. The halogen atoms in the structure may engage in halogen bonding, influencing binding affinity and specificity towards these targets.
The biological activity of halogenated compounds often stems from their ability to modulate enzyme activity or receptor interactions. For instance:
- Enzyme Inhibition : Studies have shown that trifluoromethyl groups can enhance the potency of compounds in inhibiting specific enzymes, such as those involved in neurotransmitter uptake .
- Receptor Modulation : The structural features may allow for selective binding to receptors, potentially leading to therapeutic effects in various disease models.
Case Studies and Research Findings
- Inhibition Studies : A study examining the structure-activity relationship (SAR) of similar compounds found that introducing a trifluoromethyl group at specific positions on the benzene ring significantly increased inhibitory potency against serotonin transporters by up to six-fold compared to non-fluorinated analogs .
- Drug Development Applications : The compound's lipophilicity and metabolic stability make it a candidate for drug development, particularly in targeting diseases where enzyme modulation is beneficial. For example, similar compounds have been explored for their potential in treating conditions like depression and anxiety by affecting serotonin pathways .
Comparative Analysis with Similar Compounds
To understand the biological potential of this compound better, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene | C7H3BrF4O2S | Potential enzyme inhibitor; lipophilic properties |
| 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene | C7H3BrF4O2S | Interacts with serotonin receptors |
| 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | C7H3BrF3NO2 | Exhibits antibacterial properties |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and selectivity. Common methods include:
- Electrophilic Aromatic Substitution : Utilizing bromination and fluorination techniques.
- Sulfonylation Reactions : Introducing the trifluoromethylsulfonyl group through nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
